Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 141032-74-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 6 and a methyl ester at position 2. Its molecular weight is 282.30 g/mol, and it is often used as a synthetic intermediate in medicinal chemistry and radiopharmaceutical research . The benzyloxy group enhances lipophilicity, while the methyl ester provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .
Properties
IUPAC Name |
methyl 6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)14-9-17-18-10-13(7-8-15(14)18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIGZRAMFALPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylpyrazole with 2-chloropyridine-3-carboxylic acid, followed by benzylation and esterification steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, alcohol derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to the pyrazolo[1,5-a]pyridine family, which is structurally analogous to pyrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyridines. Key structural analogs include:
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to analogs with hydroxyl or carboxyl groups (e.g., 6-fluoropyrazolo...-carboxylic acid) .
- Reactivity: The methyl ester at C3 is less reactive toward hydrolysis than ethyl esters, but more stable than formyl or cyano groups seen in derivatives like selpercatinib .
- Functionalization Potential: Brominated analogs (e.g., Methyl 6-(benzyloxy)-7-bromopyrazolo...carboxylate, CAS 65417-07-4) enable cross-coupling reactions, unlike the non-halogenated target compound .
Data Tables
Biological Activity
Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound recognized for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Chemical Formula : C16H14N2O3
- Molecular Weight : 282.30 g/mol
- Structure : It features a pyrazole ring fused to a pyridine ring with a benzyloxy group at the 6-position and a methyl ester at the 3-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor interactions, potentially leading to anti-inflammatory and antimicrobial effects. Specifically, it has been noted for its capacity to inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit promising antimicrobial activity. For instance, studies have shown that related compounds display significant in vitro potency against Mycobacterium tuberculosis (Mtb), with some derivatives achieving nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptible and multidrug-resistant strains . The potential for this compound as an antitubercular agent warrants further investigation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in various studies. For example, it may inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its interaction with biological targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Methyl group instead of benzyloxy | Moderate antimicrobial activity |
| Methyl 5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate | Phenylmethoxy group | Enhanced anti-inflammatory properties |
The distinct substitution pattern in this compound contributes to its unique pharmacological profile compared to these derivatives.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyridine derivatives:
- Antitubercular Activity : A study demonstrated that certain pyrazolo[1,5-a]pyridine derivatives significantly reduced bacterial burden in infected mouse models, indicating their potential as lead compounds for tuberculosis treatment .
- Anti-inflammatory Activity : Research has shown that compounds within this class can effectively inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
